(1S)-1-(2-fluoro-3-methoxyphenyl)ethanamine;hydrochloride
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Overview
Description
®-1-(2-Fluoro-3-methoxyphenyl)ethanamine hydrochloride is a chiral amine compound with a fluorine and methoxy substituent on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(2-Fluoro-3-methoxyphenyl)ethanamine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 2-fluoro-3-methoxybenzaldehyde.
Reductive Amination: The aldehyde is subjected to reductive amination using ®-1-phenylethylamine in the presence of a reducing agent such as sodium triacetoxyborohydride.
Hydrochloride Formation: The resulting amine is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of ®-1-(2-Fluoro-3-methoxyphenyl)ethanamine hydrochloride may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This can include the use of continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically at the amine group, to form corresponding imines or oximes.
Reduction: Reduction reactions can convert the compound into various derivatives, such as secondary amines.
Substitution: The fluorine and methoxy groups on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitution.
Major Products
Oxidation: Formation of imines or oximes.
Reduction: Formation of secondary amines.
Substitution: Introduction of various nucleophiles to the phenyl ring.
Scientific Research Applications
Chemistry
Asymmetric Synthesis: Used as a chiral building block in the synthesis of complex molecules.
Catalysis: Employed in catalytic reactions to induce chirality in products.
Biology
Enzyme Inhibition: Studied for its potential to inhibit specific enzymes due to its structural features.
Receptor Binding: Investigated for its ability to bind to certain biological receptors.
Medicine
Drug Development: Explored as a potential lead compound in the development of new pharmaceuticals.
Therapeutic Agents: Potential use in the treatment of neurological disorders.
Industry
Material Science: Utilized in the synthesis of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of ®-1-(2-Fluoro-3-methoxyphenyl)ethanamine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The fluorine and methoxy groups enhance its binding affinity and selectivity. The compound may act as an inhibitor or modulator of specific pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- ®-1-(2-Fluorophenyl)ethanamine hydrochloride
- ®-1-(3-Methoxyphenyl)ethanamine hydrochloride
- ®-1-(2-Chloro-3-methoxyphenyl)ethanamine hydrochloride
Uniqueness
- Fluorine Substitution : The presence of the fluorine atom enhances the compound’s metabolic stability and binding affinity.
- Methoxy Group : The methoxy group contributes to the compound’s solubility and reactivity.
- Chirality : The ®-configuration provides specific stereochemical properties that can influence its biological activity.
Properties
Molecular Formula |
C9H13ClFNO |
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Molecular Weight |
205.66 g/mol |
IUPAC Name |
1-(2-fluoro-3-methoxyphenyl)ethanamine;hydrochloride |
InChI |
InChI=1S/C9H12FNO.ClH/c1-6(11)7-4-3-5-8(12-2)9(7)10;/h3-6H,11H2,1-2H3;1H |
InChI Key |
IOGBJJCWLPCSLS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(C(=CC=C1)OC)F)N.Cl |
Origin of Product |
United States |
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